molecular formula C7H4F2O4S B8354991 2,6-Difluoro-3-sulfino-benzoic acid

2,6-Difluoro-3-sulfino-benzoic acid

Cat. No. B8354991
M. Wt: 222.17 g/mol
InChI Key: OKTFFTWSOGVGSP-UHFFFAOYSA-N
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Patent
US07605163B2

Procedure details

A suspension of 18 mmol sodium carbonate and 9 mmol 2,6-Difluoro-3-sulfino-benzoic acid in 30 ml of methanol was stirred at room temperature for 30 min, then heated to 60° C. 24 mmol of methyl iodide were added and the reaction mixture heated overnight at 60° C. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was discarded and the aqueous phase acidified by addition of concentrated hydrochloric acid. Extraction with ethyl acetate yielded the title compound as a slightly brownish solid. MS (m/e): 235.1 (M−H, 16%)
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[Na+].[Na+].[F:7][C:8]1[C:16]([S:17]([OH:19])=[O:18])=[CH:15][CH:14]=[C:13]([F:20])[C:9]=1[C:10]([OH:12])=[O:11].CI>CO.O>[F:7][C:8]1[C:16]([S:17]([CH3:1])(=[O:19])=[O:18])=[CH:15][CH:14]=[C:13]([F:20])[C:9]=1[C:10]([OH:12])=[O:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
18 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
9 mmol
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1S(=O)O)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
24 mmol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated overnight at 60° C
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
the aqueous phase acidified by addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1S(=O)(=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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